molecular formula C5H2BrClFN B1377246 3-Bromo-4-chloro-5-fluoropyridine CAS No. 1211540-92-9

3-Bromo-4-chloro-5-fluoropyridine

Cat. No. B1377246
M. Wt: 210.43 g/mol
InChI Key: DGAXTZFGBOIDAB-UHFFFAOYSA-N
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Patent
US09340546B2

Procedure details

To a solution of 3-bromo-4-chloro-5-fluoro-pyridine (7.56 g, 32.18 mmol) in pentane (100 mL) was added hydrogen chloride (2M in ether) (17.7 mL of 2 M, 35.4 mmol). An off-white precipitate formed instantly. The mixture was stirred for 5 minutes then the solid was collected by filtration, washed with pentane and dried by suction to afford the desired product as an off-white solid (4.79 g, 60%). 1H NMR (DMSO-d6) δ 8.77 (s, 1H), 8.75 (s, 1H).
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:9])[C:7]=1[Cl:8].Cl>CCCCC>[ClH:8].[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:9])[C:7]=1[Cl:8] |f:3.4|

Inputs

Step One
Name
Quantity
7.56 g
Type
reactant
Smiles
BrC=1C=NC=C(C1Cl)F
Name
Quantity
17.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An off-white precipitate formed instantly
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with pentane
CUSTOM
Type
CUSTOM
Details
dried by suction

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.BrC=1C=NC=C(C1Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.79 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 120.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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